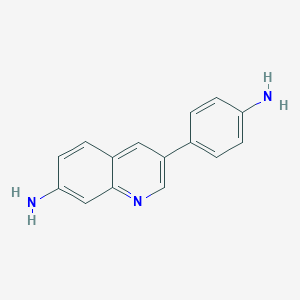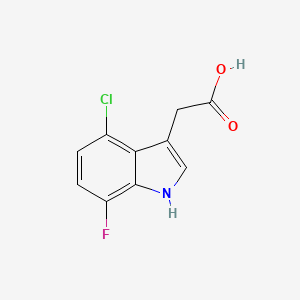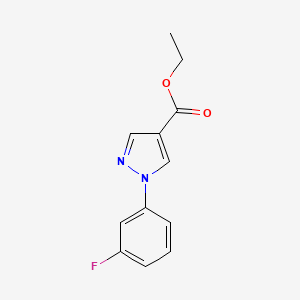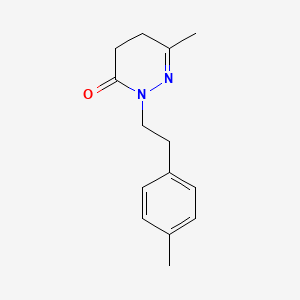
1-(Difluoromethoxy)naphthalene-6-acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Difluoromethoxy)naphthalene-6-acetonitrile is an organic compound with the molecular formula C13H9F2NO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a difluoromethoxy group and an acetonitrile group
準備方法
The synthesis of 1-(Difluoromethoxy)naphthalene-6-acetonitrile typically involves the following steps:
Starting Material: The synthesis begins with naphthalene, which undergoes a series of reactions to introduce the difluoromethoxy and acetonitrile groups.
Introduction of Difluoromethoxy Group: The difluoromethoxy group can be introduced through a nucleophilic substitution reaction using a suitable fluorinating agent.
Introduction of Acetonitrile Group: The acetonitrile group is introduced via a reaction with a nitrile compound under appropriate conditions.
Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
化学反応の分析
1-(Difluoromethoxy)naphthalene-6-acetonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(Difluoromethoxy)naphthalene-6-acetonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of biological pathways and interactions due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(Difluoromethoxy)naphthalene-6-acetonitrile involves its interaction with molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various biological targets. The acetonitrile group can also play a role in the compound’s overall chemical behavior and interactions.
類似化合物との比較
1-(Difluoromethoxy)naphthalene-6-acetonitrile can be compared with other similar compounds, such as:
1-(Difluoromethoxy)naphthalene-4-acetonitrile: Similar structure but with the acetonitrile group at a different position.
1-(Difluoromethoxy)naphthalene-8-acetonitrile: Another positional isomer with different chemical properties.
1-(Difluoromethoxy)naphthalene-6-carboxylic acid: Contains a carboxylic acid group instead of an acetonitrile group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.
特性
分子式 |
C13H9F2NO |
|---|---|
分子量 |
233.21 g/mol |
IUPAC名 |
2-[5-(difluoromethoxy)naphthalen-2-yl]acetonitrile |
InChI |
InChI=1S/C13H9F2NO/c14-13(15)17-12-3-1-2-10-8-9(6-7-16)4-5-11(10)12/h1-5,8,13H,6H2 |
InChIキー |
JGNCUHRGWGKBFG-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=C2)CC#N)C(=C1)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Dibenzo[c,f][2,7]naphthyridine](/img/structure/B15067063.png)

![(NZ)-N-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B15067078.png)
![6-(2,2-Difluoropropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15067082.png)

